
7-Methoxy-3H-phenoxazin-3-one
Overview
Description
Methoxyresorufin: (CAS Number: 5725-89-3) is a fluorogenic substrate primarily used for assessing the activity of cytochrome P450 (CYP) isoforms, specifically CYP1A1 and CYP1A2 . It belongs to the class of phenoxazinone derivatives and exhibits fluorescence upon enzymatic metabolism.
Preparation Methods
Synthetic Routes:
The synthesis of Methoxyresorufin involves the following steps:
O-Demethylation: Methoxyresorufin is synthesized by O-demethylation of , resulting in the removal of the methoxy group (CH₃O) from the resorufin molecule.
Reaction Conditions: The O-demethylation reaction typically occurs under mild conditions using specific enzymes (CYP1A1 or CYP1A2) in biological systems.
Industrial Production:
Methoxyresorufin is not produced industrially on a large scale. Instead, it serves as a valuable research tool in laboratories.
Chemical Reactions Analysis
Methoxyresorufin undergoes enzymatic O-demethylation by CYP1A1/2, leading to the release of Resorufin . The fluorescence of resorufin can be quantified to assess CYP1A1/2 activity . Common reagents and conditions for this reaction include the use of liver microsomes, NADPH (cofactor), and specific enzyme isoforms.
Scientific Research Applications
Chemical Applications
Fluorescent Dye
7-Methoxy-3H-phenoxazin-3-one is extensively utilized as a fluorescent dye in chemical assays and experiments. Its ability to absorb light at specific wavelengths and emit light at different wavelengths makes it suitable for fluorescence microscopy and other imaging techniques. This property is particularly valuable in studying molecular interactions and cellular processes.
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various aminophenoxazinone derivatives, which have been evaluated for their phytotoxicity and potential applications in agriculture . This includes the synthesis of derivatives that exhibit selective activity against certain plant species, showcasing its utility in agrochemical formulations.
Biological Applications
Histone Deacetylase Inhibition
Research indicates that this compound acts as a histone deacetylase (HDAC) inhibitor, which is significant for cancer therapy. HDAC inhibitors play a crucial role in modifying chromatin structure and regulating gene expression, making them potential agents for treating various cancers . In vitro studies have demonstrated that this compound can inhibit HDAC activity in tumor cells while exhibiting low toxicity towards non-malignant cells .
Allelopathic Effects
This compound also exhibits allelopathic properties, influencing the growth of neighboring plants by interfering with their molecular and cellular processes. This characteristic is particularly relevant in understanding plant competition and developing natural herbicides .
Medical Applications
Diagnostic Imaging
In medical research, this compound is explored for its potential use in diagnostic imaging. Its fluorescent properties allow it to serve as a marker in various medical tests, facilitating the visualization of biological samples.
Anti-inflammatory Properties
Studies suggest that phenoxazinones may possess anti-inflammatory effects alongside their anticancer activities. This dual functionality could lead to the development of new therapeutic strategies for treating inflammatory diseases .
Agricultural Applications
Phytotoxicity Studies
Recent evaluations of aminophenoxazinone derivatives have shown promising results regarding their phytotoxicity on agricultural weeds and crops. These studies are crucial for developing eco-friendly herbicides that can manage weed populations without harming desirable crops .
Summary Table of Applications
Case Study 1: HDAC Inhibition
A study investigated the effects of this compound on hepatoma cell lines (HepG2). The results indicated a concentration-dependent inhibition of HDAC activity, leading to increased acetylation of histones associated with tumor suppression . The compound demonstrated significant cytotoxic effects on cancer cells while maintaining low toxicity on primary human hepatocytes.
Case Study 2: Allelopathic Effects
Research focusing on the allelopathic potential of phenoxazinones revealed that this compound could effectively reduce the competitiveness of neighboring plants by altering their growth patterns through biochemical pathways . This finding supports its potential application as a natural herbicide.
Mechanism of Action
Upon entering cells, Methoxyresorufin is metabolized by CYP1A1/2. The resulting resorufin can interact with cellular targets, affecting various pathways. the exact molecular targets and downstream effects may vary depending on the specific context.
Comparison with Similar Compounds
While Methoxyresorufin is unique due to its specific interaction with CYP1A1/2, other related compounds include:
Resorufin: The parent compound from which Methoxyresorufin is derived.
Benzyloxyresorufin: Another substrate preferentially metabolized by CYP2B in rodents.
Biological Activity
7-Methoxy-3H-phenoxazin-3-one, also known as 2-amino-7-methoxy-3H-phenoxazin-3-one, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, focusing on its potential as an antimicrobial and anticancer agent, along with its mechanisms of action and relevant research findings.
This compound belongs to the phenoxazinone class of compounds, characterized by a phenolic structure that can influence various biological activities. Its chemical structure allows it to interact with multiple biological targets, making it a candidate for therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines:
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Cytotoxicity : The compound demonstrates cytotoxic effects against several cancer types, including gastric and colon cancers. For instance, studies show that it can induce apoptosis in cancer cells by altering the intracellular pH and disrupting mitochondrial function. The half maximal inhibitory concentration (IC50) values for different cancer cell lines have been reported as follows:
These values indicate potent activity at relatively low concentrations .
Cell Line IC50 (µM) MKN45 (Gastric) 6–12 HT-29 (Colon) 16.7 LoVo-1 (Colon) 20.03
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- pH Modulation : It has been shown to significantly decrease the intracellular pH of cancer cells, which is linked to the induction of apoptotic pathways .
- Histone Deacetylase Inhibition : The compound acts as a histone deacetylase (HDAC) inhibitor, leading to changes in gene expression that promote apoptosis .
- Mitochondrial Dysfunction : Treatment with this compound causes depolarization of mitochondria, activating caspases and triggering apoptotic events .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Studies have shown that it possesses activity against various bacterial strains, suggesting its utility in treating infections .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Gastric Cancer Model : In a study involving human gastric cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability and an increase in apoptosis markers compared to untreated controls .
- Colon Cancer Model : Another study demonstrated that administration of this compound led to reduced tumor growth in mouse models of colon cancer, correlating with improved metabolic profiles and reduced adipose tissue mass .
Q & A
Q. What are the established synthetic pathways for 7-Methoxy-3H-phenoxazin-3-one, and how do reaction conditions influence yield and purity?
Basic Question
The compound is synthesized via oxidative condensation of phenolic precursors, typically using oxidizing agents like ammonium persulfate or iodine. For example, derivatives of 2-amino-3H-phenoxazin-3-one are synthesized by reacting substituted phenols under controlled pH and temperature . Reaction monitoring via thin-layer chromatography (TLC) on silica plates (e.g., Merck-Kiesegel 60 F254) is critical to track progress and optimize termination points . Yield and purity depend on solvent choice (e.g., ethanol for crystallization) and purification methods like column chromatography with solvents supplied by VWR International .
Q. How can spectroscopic and chromatographic techniques be systematically applied to characterize this compound?
Basic Question
- Spectroscopy : Use UV-Vis to confirm the phenoxazinone core via absorbance peaks near 500–600 nm, characteristic of conjugated systems. NMR (¹H/¹³C) identifies methoxy (-OCH₃) and ketone (C=O) groups, with chemical shifts around δ 3.8–4.0 (singlet for -OCH₃) and δ 160–180 ppm (C=O), respectively .
- Chromatography : Reverse-phase HPLC with C18 columns and methanol/water gradients resolves impurities. TLC with ethyl acetate/hexane (1:1) provides rapid purity checks .
Q. What strategies address contradictory data in the synthesis and bioactivity of this compound analogs?
Advanced Question
Contradictions often arise from variations in substituent positioning or reaction conditions. For instance:
- Synthetic discrepancies : Differing yields in oxidative condensations may stem from pH sensitivity (e.g., acidic vs. neutral conditions altering reaction pathways) .
- Bioactivity conflicts : Phytotoxicity variations in analogs (e.g., 2-amino vs. 7-methoxy derivatives) require comparative assays under standardized protocols (e.g., Arabidopsis root inhibition assays) . Cross-validate results using orthogonal methods, such as LC-MS for metabolite profiling .
Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?
Advanced Question
The compound’s stability is influenced by light, temperature, and humidity. Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the phenoxazinone core . Degradation products (e.g., demethylated analogs) can be identified via LC-MS. Pre-experiment stability tests (e.g., 24-hour exposure to lab conditions) are recommended to establish handling protocols .
Q. What theoretical frameworks guide the design of structure-activity relationship (SAR) studies for this compound?
Advanced Question
SAR studies should align with electronic and steric theories:
- Electronic effects : Methoxy groups alter electron density, modulating redox potential and interactions with biological targets (e.g., cytochrome P450 enzymes). Computational models (DFT) predict charge distribution and reactive sites .
- Steric effects : Compare analogs like 1-Methoxy-8-hydroxymethyl-3H-phenoxazin-3-one (M-253) to assess bulkiness impacts on binding affinity . Pair experimental data with molecular docking to validate hypotheses .
Q. What methodological considerations are critical for evaluating the phytotoxic potential of this compound?
Advanced Question
- Experimental design : Use factorial designs to test concentration gradients (e.g., 1–100 µM) and exposure durations (24–72 hours) on model plants (e.g., Lepidium sativum) .
- Endpoint selection : Measure root elongation inhibition, chlorophyll content, and ROS production. Include positive controls (e.g., resorufin) and negative controls (solvent-only) .
- Data normalization : Express results relative to control groups to account for batch-to-batch variability .
Q. How can researchers integrate this compound into broader studies on heterocyclic compound mechanisms?
Advanced Question
Link to frameworks for redox-active heterocycles:
- Electron transfer studies : Use cyclic voltammetry to quantify redox potentials, correlating with biological activity (e.g., pro-oxidant effects in cancer cells) .
- Comparative analysis : Benchmark against structurally related compounds (e.g., Michigazone or Orcein) to identify shared mechanistic pathways . Theoretical models should align with experimental data to refine reaction mechanisms .
Properties
IUPAC Name |
7-methoxyphenoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c1-16-9-3-5-11-13(7-9)17-12-6-8(15)2-4-10(12)14-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYYMGDYROYBRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205859 | |
Record name | 7-Methoxyresorufin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5725-89-3 | |
Record name | 7-Methoxyresorufin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005725893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxyresorufin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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